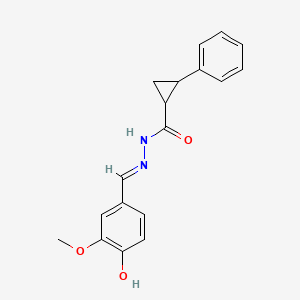

N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide

Description

N'-(4-Hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a hydrazide-hydrazone derivative characterized by a cyclopropane ring fused to a phenyl group and a hydrazone moiety formed via condensation of a substituted benzaldehyde (4-hydroxy-3-methoxybenzaldehyde) with a cyclopropanecarbohydrazide. This compound belongs to a class of Schiff bases, which are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties .

Synthesis and Structural Features: The compound is typically synthesized through a condensation reaction between 2-phenylcyclopropanecarbohydrazide and 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol or methanol. The reaction proceeds via nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration to form the hydrazone bond (C=N). IR spectroscopy confirms the presence of key functional groups:

- N–H stretch: ~3440 cm⁻¹

- O–H stretch (phenolic): ~2995 cm⁻¹

- C=O (amide): ~1641 cm⁻¹

- C=N (hydrazone): ~1227 cm⁻¹ .

The 4-hydroxy-3-methoxybenzylidene moiety contributes to hydrogen-bonding interactions, which are critical for biological activity .

Properties

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-17-9-12(7-8-16(17)21)11-19-20-18(22)15-10-14(15)13-5-3-2-4-6-13/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOZETKZPHEYDM-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2CC2C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-phenylcyclopropanecarbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydrazone derivatives, including N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-hydroxy-3-methoxybenzaldehyde have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent is also notable. Studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cells. For example, compounds derived from similar benzylidene structures have been evaluated for their cytotoxic effects on cancer cell lines like HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells, showing low cytotoxicity toward normal cells while effectively inhibiting cancer cell proliferation .

Enzyme Inhibition

this compound has been investigated for its inhibitory effects on various enzymes. It has been reported that similar compounds exhibit inhibitory activities against monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) studies suggest that modifications to the hydrazone moiety can enhance enzyme inhibition potency.

Material Science Applications

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing new materials with tailored properties. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and material science. The introduction of functional groups allows for the modification of electronic properties, making it suitable for developing organic semiconductors and photovoltaic materials .

Crystal Engineering

Research into the crystallography of this compound reveals interesting packing motifs and hydrogen bonding interactions that can be harnessed in crystal engineering. The formation of two-dimensional polymeric sheets through intermolecular hydrogen bonds suggests potential applications in creating novel solid-state materials with specific optical or electronic characteristics .

Synthetic Applications

Synthetic Intermediate

this compound is utilized as a synthetic intermediate in organic synthesis. Its versatile reactivity allows it to participate in further transformations to yield more complex molecules, including biologically active compounds and functionalized polymers . The ability to easily modify the hydrazone linkage facilitates the exploration of diverse chemical environments.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmacology | Antimicrobial activity against various bacterial strains; anticancer properties; enzyme inhibition (MAOs, AChE). |

| Material Science | Precursor for novel materials; crystal engineering for solid-state applications; development of organic semiconductors. |

| Synthetic Chemistry | Used as an intermediate in organic synthesis; facilitates the creation of complex molecules with potential biological activity. |

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of hydrazide-hydrazones are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Key Observations :

Cyclopropane vs. Benzene Core : The cyclopropane ring in the target compound enhances rigidity and may improve membrane permeability compared to planar benzene analogs like (E)-4-hydroxy-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide .

Hydrogen-Bonding Capacity: The 4-hydroxy-3-methoxy group in the target compound facilitates stronger hydrogen-bonding interactions with biological targets (e.g., microbial enzymes) than non-polar substituents (e.g., 3-methyl-1-phenylbutylidene) .

Triazole Derivatives : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiones exhibit distinct mechanisms due to the triazole-thione moiety, which can chelate metal ions, unlike hydrazide-hydrazones .

Computational and Crystallographic Insights

- Molecular Docking: The target compound’s 4-hydroxy-3-methoxy group forms hydrogen bonds with active-site residues of C. albicans sterol 14α-demethylase (e.g., Tyr118), a feature absent in non-hydroxylated analogs .

- Crystal Packing : Unlike triazole derivatives, which exhibit π-π stacking and S···S interactions, hydrazide-hydrazones primarily rely on O–H···N and C–H···O hydrogen bonds for crystal stabilization .

Biological Activity

N'-(4-Hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H15N3O4

- Molecular Weight : 299.31 g/mol

- CAS Number : 94066-40-7

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Study Findings : A study demonstrated that hydrazone derivatives showed a marked increase in antioxidant activity when evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating their potential as therapeutic agents against oxidative stress-related conditions .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Case Study : A series of experiments tested various derivatives against common bacterial strains. The results indicated that certain derivatives of the hydrazone exhibited potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

3. Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. The anti-inflammatory potential of this compound was investigated in several studies.

- Research Findings : In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines, which are implicated in inflammatory responses. This suggests its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Test Methodology | Results Summary |

|---|---|---|

| Antioxidant | DPPH Assay | Significant antioxidant activity observed |

| Antimicrobial | Agar Diffusion Method | Potent activity against Staphylococcus aureus and E. coli |

| Anti-inflammatory | Cytokine Production Assay | Inhibition of pro-inflammatory cytokines |

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Antimicrobial Mechanism : It is hypothesized that the hydrazone moiety interacts with microbial cell membranes, disrupting their integrity.

- Anti-inflammatory Mechanism : The inhibition of cytokine production suggests a possible interference with signaling pathways involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.